molecular formula C9H9NO B3082423 3-methyl-1H-indol-6-ol CAS No. 1125-89-9

3-methyl-1H-indol-6-ol

Cat. No.: B3082423
CAS No.: 1125-89-9
M. Wt: 147.17 g/mol
InChI Key: AXSWRCGZBWBXQD-UHFFFAOYSA-N
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Description

3-Methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids. The compound this compound features a methyl group at the third position and a hydroxyl group at the sixth position on the indole ring, contributing to its unique chemical properties .

Mechanism of Action

Target of Action

3-Methyl-1H-indol-6-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular function . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole can be converted into indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-methyl-1H-indol-6-ol are largely derived from its indole core. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound, like other indole derivatives, can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives have been reported to show inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context and the other molecules present.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid . It can be converted into indoleacryloyl glycine in the liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indol-6-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable methyl-substituted ketone and phenylhydrazine .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of transition metal catalysts and green chemistry principles is becoming increasingly common to enhance the efficiency and sustainability of these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Methyl-1H-indol-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: Indole derivatives, including this compound, are studied for their roles in cell signaling and as potential therapeutic agents.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of cancer and microbial infections.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals

Comparison with Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    5-Hydroxyindole: A precursor to serotonin, a neurotransmitter.

Uniqueness: 3-Methyl-1H-indol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1H-indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-10-9-4-7(11)2-3-8(6)9/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWRCGZBWBXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316777
Record name 6-Hydroxyskatole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-89-9
Record name 6-Hydroxyskatole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyskatole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to the procedure described in example 3 b], 1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-methyl-1H-indole was treated with tetrabutylammonium fluoride hydrate to obtain 3-methyl-1H-indol-6-ol as brown crystals.
Name
1-(tert-butyl-dimethyl-silanyl)-6-(tert-butyl-dimethyl-silanyloxy)-3-methyl-1H-indole
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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